molecular formula C29H26N6O4S B2921593 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1173765-80-4

5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2921593
CAS No.: 1173765-80-4
M. Wt: 554.63
InChI Key: SNVHKEWWFYLROP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one synthetic route involves the reaction of 6-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 4-nitrobenzyl bromide in dimethylformamide (DMF) , followed by the addition of anhydrous potassium carbonate. The resulting mixture is stirred at room temperature, leading to the formation of the target compound .


Molecular Structure Analysis

The molecular structure of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one reveals a quinazolinone core fused with an imidazole ring. The presence of the nitro group, phenyl moieties, and piperazine ring contributes to its overall architecture. Crystallographic studies provide insights into its three-dimensional arrangement .

Scientific Research Applications

Synthesis and Antiulcer Activity

One study investigated the synthesis and antiulcer activity of 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H) ones. These compounds were evaluated for their antiulcer efficacy against different ulcer models in rats. The synthesized compounds exhibited higher activity than omeprazole, a standard antiulcer medication, highlighting their potential as novel antiulcer agents (Patil, Ganguly, & Surana, 2010).

Antibacterial and Antifungal Properties

Another research focus has been on the antibacterial and antifungal activities of quinazolinone derivatives. Studies have synthesized new compounds and evaluated their effectiveness against various bacterial and fungal strains. For example, quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties showed promising antibacterial activity, particularly morpholino derivatives, which displayed encouraging results against microbial strains (Ahmed, Abd-Alla, & El-zohry, 2007).

Cerebral Protective Agents

The synthesis of novel 4-arylazole derivatives, including thiazole, oxazole, and imidazole derivatives, has been explored for their anti-anoxic (AA) activity. One such compound, 5-(4-methylpiperazin-1-yl)methyl-4-(3-nitrophenyl)-2-phenylthiazole, demonstrated significant AA activity and effectiveness in anti-lipid peroxidation assays and inhibiting arachidonate-induced cerebral edema in rats. These findings suggest the potential of these compounds as cerebral protective agents (Ohkubo, Kuno, Sakai, & Takasugi, 1995).

Antitumor Activity

Research has also been conducted on the antitumor properties of substituted pyrrolo[2,3-d]pyrimidines, which were synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated for their antitumor activity. Certain derivatives exhibited potent inhibitory activity against human TS, surpassing that of known antifolate drugs, suggesting their utility as nonclassical antifolate inhibitors with potential antitumor applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O4S/c36-26(33-15-13-32(14-16-33)21-8-2-1-3-9-21)18-25-28(37)34-27(30-25)23-11-4-5-12-24(23)31-29(34)40-19-20-7-6-10-22(17-20)35(38)39/h1-12,17,25H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVHKEWWFYLROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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